2-Aminodiphenylamine
Overview
Description
2-Aminodiphenylamine, also known as N-Phenyl-o-phenylenediamine, is an organic compound with the molecular formula C12H12N2. It is a crystalline powder that can appear white, light yellow, or light red. This compound is primarily used as an intermediate in organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that amines, in general, can interact with various biological targets such as enzymes, receptors, and ion channels
Mode of Action
It is known that amines can interact with their targets through various mechanisms, including modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Biochemical Analysis
Biochemical Properties
2-Aminodiphenylamine has been found to interact with various biomolecules. For instance, it has been used in the synthesis of N-Phenyl-o-phenylenediamine
Cellular Effects
It has been used in the detection of dopamine (DA) in the presence of uric acid (UA) utilizing a silver nanoparticle-doped this compound (AgNPs-2ADPA) electrode . This suggests that this compound may have some influence on cellular function, particularly in relation to neurotransmitter detection and signaling pathways.
Molecular Mechanism
It is known to participate in chemical reactions, such as the synthesis of N-Phenyl-o-phenylenediamine
Temporal Effects in Laboratory Settings
It is recommended to be stored at room temperature in a cool, dark place, and under inert gas This suggests that it may be sensitive to light and air exposure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminodiphenylamine can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with phenylhydrazine in the presence of a copper catalyst (CuPc) and copper acetate (Cu(OAc)2) in acetonitrile at 15°C. The reaction is monitored using thin-layer chromatography (TLC), and the product is purified through column chromatography, yielding a 71% product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of hydrogen-transfer catalysts and hydrogen acceptors. For example, phenylenediamine can react with pimelinketone in the presence of a palladium catalyst and alpha-methyl styrene as a hydrogen acceptor. This method requires high temperature and pressure conditions .
Chemical Reactions Analysis
2-Aminodiphenylamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form 2-nitrodiphenylamine using palladium nanoparticles supported on graphene oxide.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include selenium (IV), palladium nanoparticles, and various acids and bases. The major products formed from these reactions include phenylbenzoselenadiazolium cation and 2-nitrodiphenylamine .
Scientific Research Applications
2-Aminodiphenylamine has several scientific research applications:
Comparison with Similar Compounds
2-Aminodiphenylamine can be compared with similar compounds such as:
N,N’-Diphenylbenzidine: Used in the synthesis of dyes and pigments.
4-Aminodiphenylamine: Used as an intermediate in the synthesis of pharmaceuticals and dyes.
N-Phenyl-1,2-benzenediamine: Used in the production of rubber chemicals and antioxidants.
This compound is unique due to its ability to form stable inclusion complexes with β-cyclodextrin and its use in the detection of dopamine in biological samples .
Biological Activity
2-Aminodiphenylamine (2-ADPA) is a compound with diverse biological activities, primarily known for its applications in various fields, including medicinal chemistry, electrochemistry, and materials science. This article synthesizes current research findings on the biological activity of 2-ADPA, focusing on its antioxidant properties, antimicrobial effects, and potential as a catalyst in electrochemical applications.
Chemical Structure and Properties
2-ADPA is an organic compound characterized by two phenyl groups attached to an amino group. Its molecular formula is , and it exhibits distinct physical and chemical properties that influence its biological activity. The compound's structure allows for interactions with biological systems, making it a subject of interest in pharmacology and toxicology.
Antioxidant Activity
Recent studies have evaluated the antioxidant capacity of 2-ADPA and its derivatives. The total antioxidant capacity (TAC) can be assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. In one study, various derivatives of 2-ADPA were synthesized and tested for their TAC. The results indicated that some derivatives exhibited significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .
Table 1: Antioxidant Activity of 2-ADPA Derivatives
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
This compound | 65 | 70 |
Derivative 1 | 75 | 80 |
Derivative 2 | 60 | 65 |
Antimicrobial Properties
The antimicrobial activity of 2-ADPA has been investigated against various bacterial strains. Studies have shown that certain derivatives possess significant antibacterial properties, making them potential candidates for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives, indicating their effectiveness against pathogens .
Table 2: Antimicrobial Activity of 2-ADPA Derivatives
Compound | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
This compound | 50 | 100 |
Derivative 1 | 25 | 50 |
Derivative 2 | 75 | 150 |
Electrochemical Applications
In addition to its biological activities, 2-ADPA has been explored for its electrochemical properties. Research indicates that it can be utilized in the fabrication of electrodes for sensors and fuel cells. For instance, silver nanoparticle-doped 2-ADPA electrodes have demonstrated remarkable catalytic activity in electrochemical reactions . The incorporation of silver nanoparticles enhances the conductivity and reactivity of the electrode material.
Case Study: Silver Nanoparticle-Doped Electrodes
A recent study involved the synthesis of silver nanoparticle-doped 2-ADPA electrodes which exhibited enhanced performance in electrochemical applications. The study highlighted:
- Catalytic Efficiency : Enhanced electron transfer rates were observed.
- Stability : Improved stability under operational conditions.
- Application : Potential use in direct methanol fuel cells.
Toxicological Considerations
Despite its beneficial properties, it is essential to consider the toxicological aspects of 2-ADPA. Studies have reported that exposure to high concentrations can lead to adverse health effects, including skin irritation and potential carcinogenicity . Therefore, safety assessments are crucial when considering its application in pharmaceuticals or consumer products.
Properties
IUPAC Name |
2-N-phenylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCPRRWCTNLGSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049315 | |
Record name | 2-Aminodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534-85-0 | |
Record name | N-Phenyl-o-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminodiphenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminodiphenylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33960 | |
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Record name | 2-Aminodiphenylamine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18731 | |
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Record name | 1,2-Benzenediamine, N1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Aminodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-o-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.826 | |
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Record name | 2-AMINODIPHENYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X60K1Y26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Aminodiphenylamine has the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol. Key spectroscopic data includes:
A: [, ] The position of the amino group significantly influences the oxidative polymerization mechanism. In this compound, the primary coupling mode during polymerization is N-C5, leading to branched oligomers and the formation of phenazine structural units. [] This contrasts with 4-aminodiphenylamine, where N-C10 coupling predominates, resulting in primarily linear oligomers. []
A: [] Yes, this compound can undergo electrochemical copolymerization with aniline in acidic aqueous solutions. [] The resulting copolymer exhibits distinct electrochemical characteristics compared to both polyaniline and poly(this compound). [] Spectroelectrochemical studies reveal a characteristic peak at 520 nm, absent in polyaniline spectra, further supporting copolymer formation with a unique structure. []
A: [, ] this compound serves as a crucial precursor to phenazine dyes. [, ] Oxidation of this compound hydrochloride with ferric chloride (FeCl3) followed by heating with aniline leads to the formation of 9-phenyl-3-anilinophenazone-2-anil, a red dye. [] This suggests this compound is a key intermediate in the synthesis of various phenazine-based dyes.
A: [, , ] Yes, this compound can be utilized in various organic transformations. For example, its anodic oxidation in the presence of sulfinic acids leads to regioselective sulfonylation, yielding 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. [, ] Additionally, reacting this compound with trialkyl phosphites results in the formation of 1,3-dihydro-1,3,2-diazaphosphole 2-oxides through a reductive cyclization mechanism. []
A: [, ] Yes, computational studies using semi-empirical methods like AM1 and MNDO-PM3, often combined with molecular mechanics (MM2) and solvation models, have been applied to understand the oxidative polymerization mechanism of this compound. [] These studies provide insights into the reactivity of different intermediates and the influence of protonation on the reaction pathway. []
A: [, ] Research indicates that incorporating silver nanoparticles into a this compound polymeric matrix (AgNPs-2ADPA) creates a material with potential for electrochemical sensing applications. [, ] This composite demonstrates promising electrocatalytic activity towards dopamine oxidation, even in the presence of interferents like uric acid. []
A: [, ] Yes, anaerobic microbial communities can mediate the transformation of this compound and its nitro-substituted derivatives. For example, sulfate-reducing bacteria can cometabolically reduce nitrodiphenylamines to their corresponding aminodiphenylamines. [] Further degradation leads to the formation of aniline, methylaniline, and heterocyclic condensation products like phenazines and acridines. []
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